molecular formula C24H24N4O3S B5753066 N'-[(E)-(4-ETHOXYPHENYL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE

N'-[(E)-(4-ETHOXYPHENYL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE

Cat. No.: B5753066
M. Wt: 448.5 g/mol
InChI Key: SALWNCNKGOKVKQ-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(E)-(4-ETHOXYPHENYL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thienopyridine core, a pyrrole ring, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

The synthesis of N’-[(E)-(4-ETHOXYPHENYL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethoxybenzaldehyde with 4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Chemical Reactions Analysis

N’-[(E)-(4-ETHOXYPHENYL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.

Scientific Research Applications

N’-[(E)-(4-ETHOXYPHENYL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: The compound is used in various biological assays to investigate its effects on cellular processes and molecular pathways.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ETHOXYPHENYL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N’-[(E)-(4-ETHOXYPHENYL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE can be compared with other thienopyridine derivatives, such as:

  • N′2-cinnamoyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide : This compound shares a similar core structure but differs in the substituents attached to the thienopyridine and pyrrole rings.
  • Other thienopyridine derivatives : Various other derivatives with different functional groups and substituents can be compared to highlight the unique properties and potential applications of N’-[(E)-(4-ETHOXYPHENYL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE.

This detailed article provides a comprehensive overview of N’-[(E)-(4-ETHOXYPHENYL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-(methoxymethyl)-6-methyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c1-4-31-19-9-7-17(8-10-19)14-25-27-23(29)22-21(28-11-5-6-12-28)20-18(15-30-3)13-16(2)26-24(20)32-22/h5-14H,4,15H2,1-3H3,(H,27,29)/b25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALWNCNKGOKVKQ-AFUMVMLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2=C(C3=C(C=C(N=C3S2)C)COC)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C3=C(C=C(N=C3S2)C)COC)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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